Assay Precision and Accuracy: Validated Performance Using Paclitaxel-d5 in Human Plasma
An LC-MS/MS method validated according to FDA guidelines using Paclitaxel-d5 (PTX-D5) as the internal standard demonstrated excellent precision and accuracy for quantifying paclitaxel in human plasma [1]. Within-run coefficients of variation (CV) were ≤4.2%, and between-run CVs were ≤8.9%, with accuracy ranging from 88.7% to 104.0%. This performance directly enables reliable pharmacokinetic assessments and therapeutic drug monitoring.
| Evidence Dimension | Analytical Precision (CV%) and Accuracy (%) |
|---|---|
| Target Compound Data | Within-run CV ≤4.2%, Between-run CV ≤8.9%, Accuracy 88.7-104.0% |
| Comparator Or Baseline | FDA Bioanalytical Method Validation Guidance (Acceptance Criteria: CV ≤15%, Accuracy 85-115%) |
| Quantified Difference | Within-run CV is ≥71% lower than the FDA acceptance limit; all accuracy and precision metrics fall well within regulatory requirements. |
| Conditions | Human plasma; LC-MS/MS with PTX-D5 internal standard; MRM transitions m/z 876.4→308.2 (paclitaxel) and 881.5→313.2 (PTX-D5); linear range 10-1000 ng/mL. |
Why This Matters
This data confirms that assays incorporating Paclitaxel-d5 as an internal standard can achieve the high precision and accuracy required for regulated bioanalysis, ensuring reliable quantification for pharmacokinetic studies and clinical trial support.
- [1] Wang K, et al. Establishment and performance evaluation of LC-MS/MS for the determination of plasma paclitaxel. Shanghai Journal of Medical Laboratory Sciences. 2016;31(5). doi: 10.3969/j.issn.1673-8640.2016.05.012. View Source
